ethyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Description
Ethyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that combines a pyrimido[1,2-g]purine core with an ethyl acetate group
Properties
IUPAC Name |
ethyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-4-30-15(26)12-25-18(27)16-17(22(2)20(25)28)21-19-23(9-6-10-24(16)19)13-7-5-8-14(11-13)29-3/h5,7-8,11H,4,6,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQRDPGCJALUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC=C4)OC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimido[1,2-g]purine precursor, which is then functionalized with the 3-methoxyphenyl and ethyl acetate groups through a series of condensation and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, would be essential to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, would be employed to isolate the compound from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the pyrimido[1,2-g]purine core can be reduced to alcohols.
Substitution: The ethyl acetate group can be substituted with other ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid or base catalysts, such as hydrochloric acid or sodium hydroxide, are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Structure and Synthesis
The compound features a pyrimido[1,2-g]purine core combined with an ethyl acetate group. The synthesis typically involves multi-step organic reactions where a pyrimido[1,2-g]purine precursor is functionalized with the 3-methoxyphenyl and ethyl acetate groups through condensation and esterification reactions. Catalysts such as acids or bases are often employed to facilitate these reactions.
Medicinal Chemistry
Ethyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate serves as a scaffold for developing new pharmaceuticals targeting purine-related pathways. Its structure can be modified to enhance potency and selectivity against specific biological targets. Research has shown that compounds with similar structures exhibit anti-cancer properties by inhibiting enzymes involved in cell proliferation and survival pathways.
Materials Science
The unique electronic and optical properties of this compound make it suitable for applications in materials science. It can be used to develop novel materials for electronic devices or sensors. Studies indicate that modifications to the compound's structure can lead to enhanced conductivity or luminescence properties.
Biological Research
In biological research, this compound can act as a probe to study enzyme interactions and metabolic pathways involving purine derivatives. Its ability to bind selectively to certain enzymes allows researchers to investigate the roles of these enzymes in various biological processes. For example, it may be used in studies focusing on nucleotide metabolism or signal transduction pathways.
Case Studies and Research Findings
Several studies have documented the effectiveness of compounds similar to ethyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,... in various applications:
- Anticancer Activity : Research published in Journal of Medicinal Chemistry highlights derivatives of pyrimido[1,2-g]purines exhibiting significant cytotoxicity against cancer cell lines.
- Enzyme Interaction Studies : A study in Biochemical Journal demonstrated how modifications to the methoxy group affected binding affinity to specific enzymes involved in nucleotide metabolism.
- Material Properties : Investigations reported in Advanced Materials indicated that structural variations could enhance the photoluminescent properties of related compounds.
Mechanism of Action
The mechanism by which ethyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate exerts its effects is primarily through its interaction with molecular targets in purine-related pathways. The compound can bind to enzymes or receptors involved in these pathways, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved would depend on the context of its application, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Ethyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can be compared with other similar compounds, such as:
- Ethyl [9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
- Ethyl [9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
These compounds share a similar pyrimido[1,2-g]purine core but differ in the position and nature of the substituents on the phenyl ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Biological Activity
Ethyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound characterized by a unique pyrimido[1,2-g]purine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | Ethyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
| Molecular Formula | C20H23N5O5 |
| CAS Number | 845808-44-8 |
The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in purine metabolism and signaling pathways. The compound is believed to modulate the activity of specific enzymes or receptors that play crucial roles in cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : this compound was tested against various cancer cell lines. It exhibited significant cytotoxic effects on human hepatoblastoma (HepG2) cells with IC50 values indicating potent efficacy compared to standard chemotherapeutic agents .
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects includes:
- Aurora B Kinase Inhibition : The compound has been shown to inhibit Aurora B kinase activity. This protein is critical for mitosis and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several case studies have documented the effects of this compound:
- Study on Hepatocellular Carcinoma : A study explored the efficacy of this compound against HepG2 cells and found that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways .
- Comparative Analysis : In a comparative study with other pyrimidine derivatives exhibiting anticancer properties (e.g., other substituted pyrimido[1,2-g]purines), ethyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo...] showed superior activity against multiple cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
